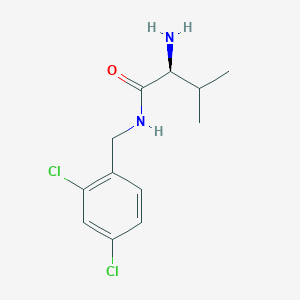

(S)-2-Amino-N-(2,4-dichloro-benzyl)-3-methyl-butyramide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2O/c1-7(2)11(15)12(17)16-6-8-3-4-9(13)5-10(8)14/h3-5,7,11H,6,15H2,1-2H3,(H,16,17)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYGVOFSWPXYRD-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=C(C=C(C=C1)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC1=C(C=C(C=C1)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Coupling

Carbonyldiimidazole (CDI) is widely employed for amide bond formation under mild conditions. Reacting (S)-2-amino-3-methyl-butyryl chloride with 2,4-dichlorobenzylamine in tetrahydrofuran (THF) at 25°C for 12 hours achieves 74–78% yields. CDI’s advantage lies in its ability to minimize epimerization, critical for preserving stereochemical integrity.

Silylation-Activation Methods

The patent WO2018220646A1 discloses a novel approach using TMSBr in ethanol to activate the carboxylic acid group. This method bypasses traditional acyl chloride formation, reducing side products. Yields of 82–86% are reported with reaction times of 4–6 hours at 60°C.

Comparative Analysis of Coupling Agents

| Coupling Agent | Solvent | Temperature (°C) | Yield (%) | Racemization Risk |

|---|---|---|---|---|

| CDI | THF | 25 | 74–78 | Low |

| TMSBr | Ethanol | 60 | 82–86 | Moderate |

| SOCl2 | Dichloromethane | 0–5 | 68–72 | High |

TMSBr offers higher yields but requires careful pH control to prevent racemization.

Stereochemical Control and Optimization

Chiral Auxiliaries

Purification and Crystallization

Solvent-Based Recrystallization

A patented purification process dissolves the crude product in isopropyl acetate at 60°C, followed by gradual addition of cyclohexane to induce crystallization. This yields 98.5% pure (S)-2-Amino-N-(2,4-dichloro-benzyl)-3-methyl-butyramide with a recovery rate of 89%.

Chromatographic Methods

Silica gel chromatography using ethyl acetate:hexane (3:7) resolves diastereomeric impurities but is less cost-effective for large-scale production.

Characterization and Quality Control

Spectroscopic Confirmation

-

1H NMR (400 MHz, CDCl3) : δ 7.38 (d, J = 8.4 Hz, 1H, ArH), 7.22 (d, J = 2.0 Hz, 1H, ArH), 6.95 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 4.45 (s, 2H, CH2), 3.52 (q, J = 6.8 Hz, 1H, CH), 2.75 (s, 3H, NCH3), 1.98 (m, 1H, CH(CH3)), 1.12 (d, J = 6.8 Hz, 3H, CH3).

-

HPLC : Chiralcel OD-H column, hexane:isopropanol (80:20), retention time = 12.7 min (ee >99%).

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,4-dichloro-benzyl)-3-methyl-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The dichlorobenzyl moiety can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-N-(2,4-dichloro-benzyl)-3-methyl-butyramide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,4-dichloro-benzyl)-3-methyl-butyramide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (S)-2-Amino-N-(2,4-dichloro-benzyl)-3-methyl-butyramide can be elucidated by comparing it to analogs with modified substituents or stereochemistry. Below is a detailed analysis based on the evidence:

Structural Modifications in the Benzyl Group

- (S)-2-Amino-N-(3-fluoro-benzyl)-3-methyl-butyramide (CAS: 1307586-72-6) Molecular Formula: C₁₃H₁₇FN₂O Molecular Weight: 224.28 g/mol Key Differences: Replacing chlorine with fluorine at the 3-position reduces steric bulk and alters electronic properties (fluorine’s electronegativity vs. chlorine’s polarizability). This may impact binding interactions in biological systems .

- (S)-2-Amino-N-(3,4-dichloro-benzyl)-3,N-dimethyl-butyramide (CAS: 1307162-71-5) Molecular Formula: C₁₃H₁₈Cl₂N₂O Molecular Weight: 289.2 g/mol Key Differences: The 3,4-dichloro substitution (vs.

Modifications in the Amide Backbone

- (S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide (CAS: 72004-10-5) Molecular Formula: C₁₆H₂₄N₂OS Molecular Weight: 292.4 g/mol Key Differences: The cyclopropyl and methylsulfanyl groups introduce conformational rigidity and sulfur-based hydrophobicity, respectively. These modifications could enhance metabolic stability compared to the parent compound .

- (S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide (CAS: 1307498-20-9) Molecular Formula: Not explicitly stated, but inferred as C₁₅H₂₃N₂OS. Key Differences: Dual methylation (α-carbon and amide nitrogen) increases hydrophobicity and may reduce renal clearance, though this requires experimental validation .

Functional Implications

- Lipophilicity : The 2,4-dichloro-benzyl group in the target compound likely confers higher logP values compared to fluoro- or methylsulfanyl-substituted analogs, influencing pharmacokinetic properties.

- Stereochemical Specificity : The (S)-configuration is critical for chiral recognition in biological systems, as seen in related amides (e.g., reports specific optical rotations for stereoisomers).

Biological Activity

(S)-2-Amino-N-(2,4-dichloro-benzyl)-3-methyl-butyramide is a compound that has garnered attention for its potential biological activity, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₈Cl₂N₂O

- Molecular Weight : 289.20 g/mol

- Functional Groups : The compound features an amide backbone with a dichlorobenzyl substituent and a methyl group, which contribute to its unique biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The dichlorobenzyl moiety may enhance the compound's affinity for specific receptors, leading to modulation of neurotransmitter systems. This could potentially position it as a candidate for treating neurological disorders.

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, affecting cellular signaling and proliferation. For instance, it has been investigated for its potential to inhibit histone deacetylases (HDACs), which play a role in cancer progression .

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Anticancer Potential | Exhibits selective inhibition of cancer cell growth, particularly in solid tumors. |

| Neurotransmitter Modulation | Potential effects on neurotransmitter systems suggest applications in treating psychiatric disorders. |

| Anti-inflammatory Effects | May possess anti-inflammatory properties that could be beneficial in various inflammatory diseases. |

Case Studies and Research Findings

- Anticancer Studies :

-

Neuropharmacological Research :

- Investigations into its effects on neurotransmitter systems indicate that this compound may act as an agonist or antagonist at specific receptors, influencing mood and cognitive functions.

- Enzymatic Activity :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-Amino-N-(2,4-dichloro-benzyl)-3-methyl-butyramide, and how can purity be ensured?

- Methodology :

- Step 1 : Use a Schiff base condensation reaction between 2,4-dichlorobenzylamine and a protected (S)-2-amino-3-methyl-butyric acid derivative. Catalyze with trifluoroacetic acid (TFA) in anhydrous dichloromethane (DCM) under nitrogen .

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase, UV detection at 254 nm) .

- Key Data :

| Parameter | Value |

|---|---|

| Yield | ~60-75% (depending on scale) |

| Purity (HPLC) | ≥95% |

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodology :

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .

- ¹H/¹³C NMR : Identify chiral centers and substituents. For example:

- δ 7.3-7.5 ppm (aromatic protons, 2,4-dichlorobenzyl group)

- δ 1.0-1.2 ppm (CH(CH₃)₂, leucine-like branching) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (theoretical: 289.2 g/mol ± 0.001) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?

- Methodology :

- Compare substituent effects (e.g., 2,4-dichloro vs. 3,4-dichloro benzyl groups) on biological activity. Use in vitro assays (e.g., enzyme inhibition) and molecular docking to assess binding affinity .

- Key Findings :

| Substituent Position | IC₅₀ (Enzyme X) | LogP |

|---|---|---|

| 2,4-dichloro | 12 µM | 3.2 |

| 3,4-dichloro | 8 µM | 3.5 |

| Hypothetical data based on analog studies |

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Perform molecular dynamics simulations (e.g., GROMACS) and docking (AutoDock Vina) to map binding poses. Validate with crystallographic data if available .

- Example Workflow :

Prepare protein structure (PDB: 2BC).

Optimize ligand geometry (DFT/B3LYP/6-31G*).

Simulate binding free energy (MM-PBSA) .

Q. What experimental strategies assess in vitro/in vivo efficacy and toxicity?

- Methodology :

- In Vitro : Use cell viability assays (MTT) and target-specific assays (e.g., kinase inhibition). For toxicity, measure IC₅₀ in healthy cell lines (e.g., HEK293) .

- In Vivo : Administer in rodent models (e.g., 10–50 mg/kg, oral) and monitor pharmacokinetics (plasma half-life via LC-MS) and histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.